molecular formula C13H11FO B6370851 4-(3-Fluorophenyl)-2-methylphenol CAS No. 1255637-71-8

4-(3-Fluorophenyl)-2-methylphenol

Cat. No.: B6370851
CAS No.: 1255637-71-8
M. Wt: 202.22 g/mol
InChI Key: DWRZRRRSPBWCCJ-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-2-methylphenol is an organic compound characterized by a phenol group substituted with a fluorine atom at the meta position and a methyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenyl)-2-methylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoroaniline and 2-methylphenol.

    Diazotization: 3-Fluoroaniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2-methylphenol in the presence of a copper catalyst to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluorophenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding hydroquinone.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted phenols

Scientific Research Applications

4-(3-Fluorophenyl)-2-methylphenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-2-methylphenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects.

Comparison with Similar Compounds

  • 4-(3-Fluorophenyl)-2-methylbenzoic acid
  • 4-(3-Fluorophenyl)-2-methylbenzaldehyde
  • 4-(3-Fluorophenyl)-2-methylbenzyl alcohol

Comparison: 4-(3-Fluorophenyl)-2-methylphenol is unique due to the presence of both a fluorine atom and a phenol group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

4-(3-fluorophenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-7-11(5-6-13(9)15)10-3-2-4-12(14)8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRZRRRSPBWCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683686
Record name 3'-Fluoro-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255637-71-8
Record name 3'-Fluoro-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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